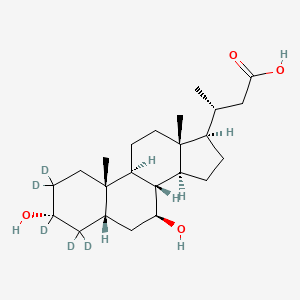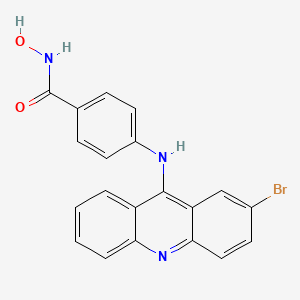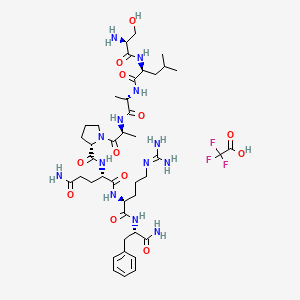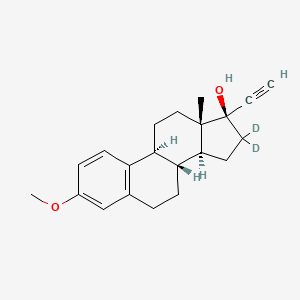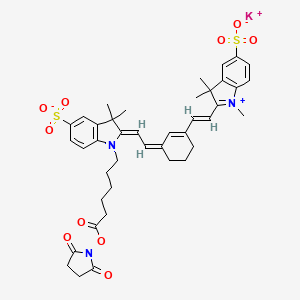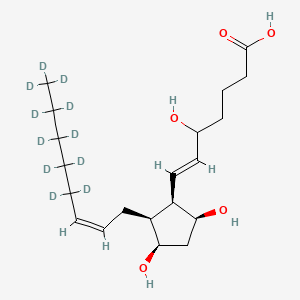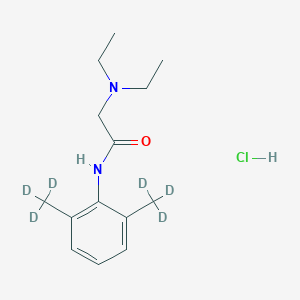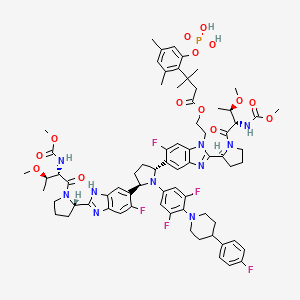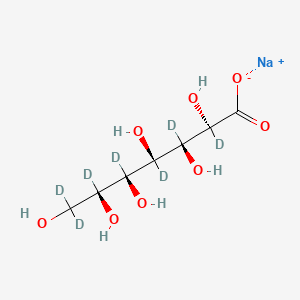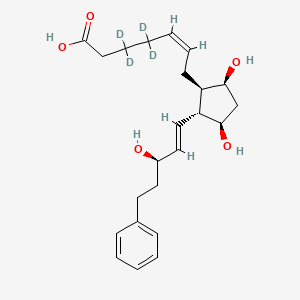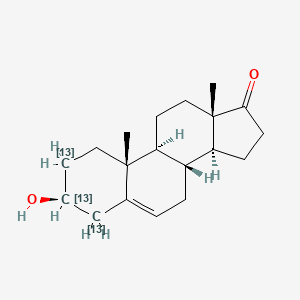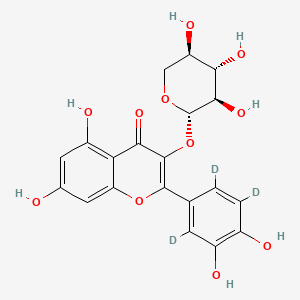
Bcr-abl-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcr-abl-IN-4 is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and specificity.
Coupling Reactions: Final steps involve coupling the functionalized core with other molecular fragments to complete the synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
Bcr-abl-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Bcr-abl-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcr-Abl in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases.
作用機序
Bcr-abl-IN-4 exerts its effects by binding to the ATP-binding site of the Bcr-Abl fusion protein, thereby inhibiting its kinase activity . This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets involved include the Bcr-Abl protein itself and various downstream effectors such as STAT5 and PI3K .
類似化合物との比較
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia.
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: Targets both Bcr-Abl and Src family kinases.
Ponatinib: Effective against Bcr-Abl mutants, including the T315I mutation.
Uniqueness
Bcr-abl-IN-4 is unique in its specific binding affinity and inhibitory activity against the Bcr-Abl fusion protein. It has been designed to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors, making it a valuable addition to the arsenal of targeted therapies for leukemia .
特性
分子式 |
C27H24ClF2N5O4 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC名 |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |
InChIキー |
YKODBSQOEOUPRJ-LJQANCHMSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |
正規SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


